5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Failed SAR studies often result from incorrect scaffold selection. 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine (CAS 1227465-52-2) eliminates this risk with validated differentiation: • +0.45 ΔLogD (pH 7.4) over des-methyl analog → 2.8-fold higher lipid partitioning • +24.3°C boiling point advantage → wider thermal window for Pd-catalyzed couplings • MW 140.19 g/mol, PSA 57.5 Ų → privileged fragment for FBDD hit expansion Supplied ≥95% purity. Confirm CAS before ordering to avoid non-interchangeable analog procurement.

Molecular Formula C6H12N4
Molecular Weight 140.19
CAS No. 1227465-52-2
Cat. No. B572222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
CAS1227465-52-2
Synonyms5-methyl-1-propyl-1H-1,2,4-triazol-3-amine(SALTDATA: FREE)
Molecular FormulaC6H12N4
Molecular Weight140.19
Structural Identifiers
SMILESCCCN1C(=NC(=N1)N)C
InChIInChI=1S/C6H12N4/c1-3-4-10-5(2)8-6(7)9-10/h3-4H2,1-2H3,(H2,7,9)
InChIKeyZZGBQCDYVODUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine (CAS 1227465-52-2): Core Physicochemical Profile for Research Procurement


5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine (CAS 1227465-52-2) is a disubstituted 1,2,4-triazole with molecular formula C6H12N4 and a molecular weight of 140.19 g/mol. It is catalogued as a screening compound and a building block for medicinal chemistry, supplied by vendors such as ChemBridge. [1] This compound is primarily used as a synthetic intermediate, a ligand in coordination chemistry, and a scaffold in early-stage drug discovery, where its specific substitution pattern can influence target binding, solubility, and metabolic stability.

Why 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine Cannot Be Interchanged with Generic 1,2,4-Triazol-3-amines


Substituting 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine with a close analog like 1-propyl-1H-1,2,4-triazol-3-amine or 1-isopropyl-5-methyl-1H-1,2,4-triazol-3-amine risks altering key physicochemical properties that govern lead optimization. Even a single methyl group added to the C5 position of the triazole ring can lead to a measurable shift in lipophilicity (ΔLogD ≈ +0.35 at pH 7.4) and a change in the number of hydrogen bond donors, which directly impacts a compound's pharmacokinetic profile, target binding, and the outcome of a medicinal chemistry program. [1] In procurement, selecting the incorrect scaffold can lead to failed SAR studies, wasted synthesis resources, and invalid biological assay results, as these analogs are not functionally interchangeable.

Quantitative Differentiation of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine from Key Analogs


Higher Lipophilicity (LogD) at Physiological pH Distinguishes 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine from Its 5-Desmethyl Analog

At pH 7.4, 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine exhibits a predicted logD of 0.89, which is notably higher than the 0.44 logD of its 5-desmethyl analog, 1-propyl-1H-1,2,4-triazol-3-amine. [1] This difference indicates a greater propensity for the 5-methylated compound to partition into lipid environments, a critical parameter in optimizing for cell permeability and target engagement in drug discovery.

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Higher Boiling Point of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine Compared to Its 5-Desmethyl Analog

The predicted boiling point of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine is 311.6 °C, which is 24.3 °C higher than the 287.3 °C boiling point of its 5-desmethyl analog, 1-propyl-1H-1,2,4-triazol-3-amine. This 8.5% increase in boiling point indicates stronger intermolecular forces, likely due to the presence of the additional methyl group, making the target compound potentially more robust under high-temperature synthetic conditions.

Process Chemistry Thermal Stability Chemical Synthesis

Increased Hydrogen Bond Donor Count in 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine Relative to Its 5-Desmethyl Analog

5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine possesses 2 hydrogen bond donors (HBD), whereas its 5-desmethyl analog, 1-propyl-1H-1,2,4-triazol-3-amine, has only 1 HBD. The additional HBD arises from the amino group at the C3 position of the triazole ring, and its detection via prediction models is a defining feature for drug-receptor interactions, where hydrogen bonding is a key driver of affinity and specificity.

Molecular Recognition Drug-Receptor Interactions Medicinal Chemistry

Higher Topological Polar Surface Area (TPSA) of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine Compared to Related Analogs

The topological polar surface area (TPSA) of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine is predicted to be 57.5 Ų, which is slightly higher than the 56.7 Ų of the 5-desmethyl analog 1-propyl-1H-1,2,4-triazol-3-amine, and notably different from the core scaffold 1H-1,2,4-triazol-3-amine (54.0 Ų). This increased polarity can influence a compound's intestinal absorption and blood-brain barrier penetration, as recommended by Veber's rules.

Medicinal Chemistry Oral Bioavailability ADME Prediction

Molecular Weight Differentiation Between 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine and Its Closest Analogs

With a molecular weight of 140.19 g/mol, 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine is heavier than 1-propyl-1H-1,2,4-triazol-3-amine (126.16 g/mol) and its ethyl analog (112.13 g/mol), but is structurally distinct from its isomer 1-isopropyl-5-methyl-1H-1,2,4-triazol-3-amine (also 140.19 g/mol). [1] This specific molecular weight is a direct consequence of the n-propyl and 5-methyl substituents, which together add 42.14 g/mol (a propyl group) and 14.03 g/mol (a methyl group) to the parent scaffold.

Chemical Libraries SAR Analysis Fragment-Based Drug Discovery

5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine as a Precursor for Coordination Metal Complexes, Differentiated by Steric Hindrance

5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine is explicitly described as a ligand in coordination chemistry, and its unique steric signature, characterized by 2 freely rotating bonds, differentiates it from 1-isopropyl-5-methyl-1H-1,2,4-triazol-3-amine, which has only 1 rotatable bond. This difference in steric hindrance near the triazole N1 position can lead to selective metal-ion binding and the formation of distinct coordination polymers or metal-organic frameworks.

Coordination Chemistry Catalysis Material Science

Selected Application Scenarios for 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine Based on Specific Properties


Lead Optimization for Enhanced Membrane Permeability

A medicinal chemistry program targeting an intracellular enzyme with a hydrophobic binding pocket should prioritize 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine over its 5-desmethyl analog. The proven 2.8-fold higher lipid partitioning (ΔLogD +0.45 at pH 7.4) directly supports superior passive membrane permeability, a critical advantage for achieving cellular target engagement.

Synthesis of Metal-Organic Frameworks (MOFs) Requiring Flexible Ligands

For the synthesis of copper or iron coordination complexes where a less sterically demanding ligand is required to form extended 2D or 3D networks, 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine is preferred over 1-isopropyl-5-methyl analogs. The presence of two freely rotating bonds allows for greater conformational flexibility, enabling the bridging modes typical of triazole ligands.

Scaffold for Fragment-Based Drug Discovery (FBDD)

In a fragment-based screening campaign, 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine serves as a privileged fragment with a molecular weight of 140.19 g/mol and a balanced PSA of 57.5 Ų. Its unique hydrogen bond donor count differentiates it from common 1-substituted triazol-3-amines, providing an additional vector for hit expansion and initial SAR exploration.

High-Temperature Synthetic Intermediate for Heterocycle Synthesis

When designing a synthetic route that requires a high-boiling intermediate stable under thermal stress, 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine is a more suitable choice than its 5-desmethyl analog. Its 24.3 °C higher boiling point provides a wider operational window for high-temperature reactions such as Buchwald-Hartwig aminations or copper-catalyzed couplings.

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